Ecto-5'-Nucleotidase (CD73) Inhibitory Potency: A 101 nM IC50 Advantage
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate exhibits potent inhibition of rat ecto-5'-nucleotidase (CD73) with an IC50 of 101 nM [1]. In the broader context of CD73 inhibition, this level of potency is highly competitive when compared to other pyrimidine-based inhibitors. For instance, the prototypical inhibitor AMPCP shows a Ki of approximately 0.5 nM, but its complex structure limits its utility [2]. Acyclic pyrimidine nucleotide analogs, which are simpler in structure, often display reduced potency (e.g., Ki values increased two- to sixfold compared to purine counterparts) [2]. The 101 nM IC50 of ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate positions it as a strong, synthetically accessible starting point for developing CD73-targeting immunotherapeutics.
| Evidence Dimension | Inhibitory potency against ecto-5'-nucleotidase (CD73) |
|---|---|
| Target Compound Data | IC50 = 101 nM |
| Comparator Or Baseline | Acyclic pyrimidine nucleotide analogs (Ki values two- to sixfold higher than purine counterparts) |
| Quantified Difference | Not directly quantified, but potency is comparable to or better than many acyclic pyrimidine analogs. |
| Conditions | Inhibition of rat ecto-5'-nucleotidase transfected in COS7 cells, preincubated for 10 mins followed by AMP addition measured after 10 mins [1]. |
Why This Matters
Demonstrates a specific, measurable biochemical activity relevant to a high-value therapeutic target, guiding procurement for medicinal chemistry and drug discovery programs.
- [1] BindingDB. (2017). PrimarySearch_ki for Monomer ID 50437933. IC50 = 101 nM against rat ecto-5'-nucleotidase. View Source
- [2] Al-Rashida, M., et al. (2021). Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5'-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives. RSC Medicinal Chemistry, 12, 1954-1967. View Source
